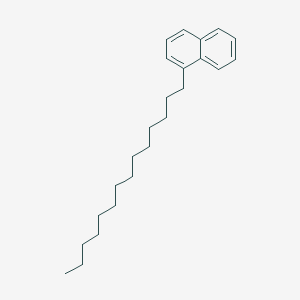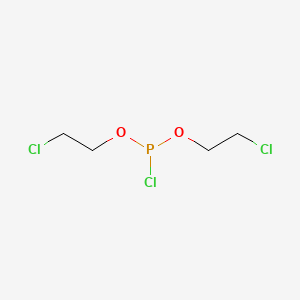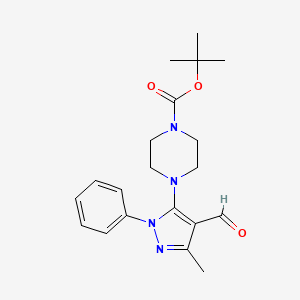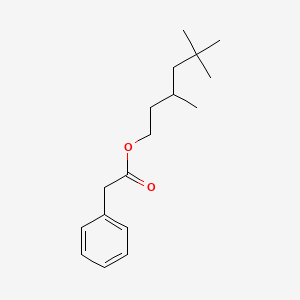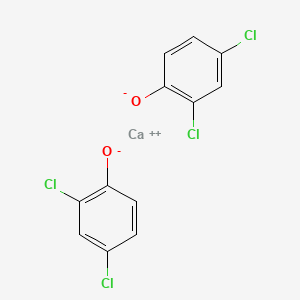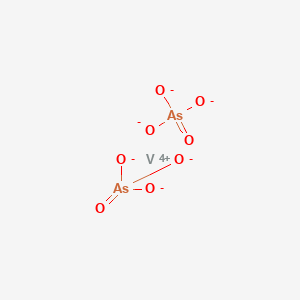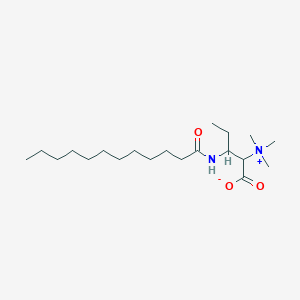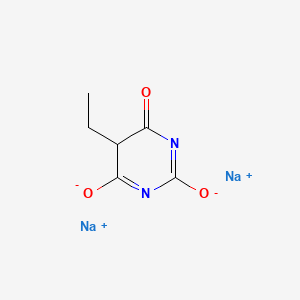
Sodium 5-ethylbarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-ethylbarbiturate involves the reaction of 5-ethyl-5-(1-methylbutyl) malonyl urea with sodium methoxide in a methanol solution. The product is then vacuum dried to obtain the final compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is stable, easy to operate, and has a short production cycle. It ensures high product quality, purity, and yield while minimizing production costs and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-ethylbarbiturate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Sodium 5-ethylbarbiturate has widespread applications in various scientific fields:
Chemistry: Used as a buffering agent in various chemical reactions and assays.
Biology: Employed in enzyme assays, cell structure staining, and electrophoresis.
Medicine: Acts as a sedative and hypnotic agent in medical treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Sodium 5-ethylbarbiturate exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain. This mechanism involves the modulation of ion channels and neurotransmitter release .
Comparaison Avec Des Composés Similaires
- Sodium 5,5-diethylbarbiturate (Barbital sodium)
- Butabarbital sodium
- Phenobarbital sodium
Comparison: Sodium 5-ethylbarbiturate is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties. Compared to other barbiturates like Phenobarbital sodium, it has a different duration of action and potency. Butabarbital sodium, on the other hand, is used more commonly as a sedative .
Propriétés
Numéro CAS |
71720-62-2 |
|---|---|
Formule moléculaire |
C6H6N2Na2O3 |
Poids moléculaire |
200.10 g/mol |
Nom IUPAC |
disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C6H8N2O3.2Na/c1-2-3-4(9)7-6(11)8-5(3)10;;/h3H,2H2,1H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
JCLLKHROWQOZEF-UHFFFAOYSA-L |
SMILES canonique |
CCC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


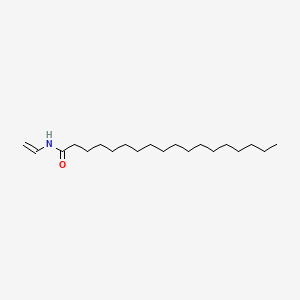

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)


